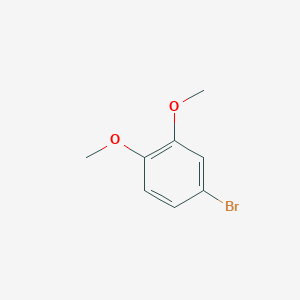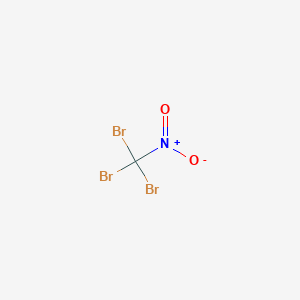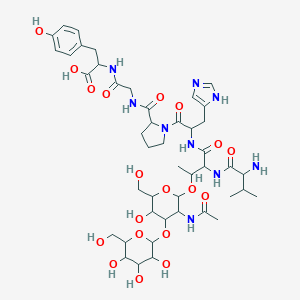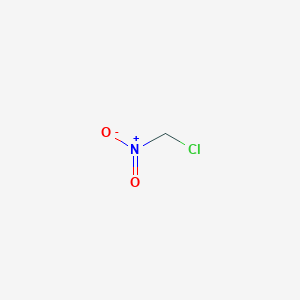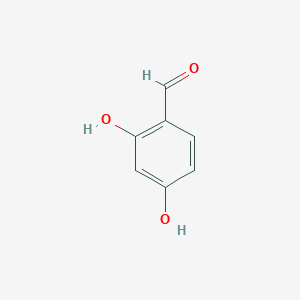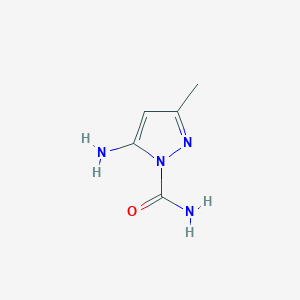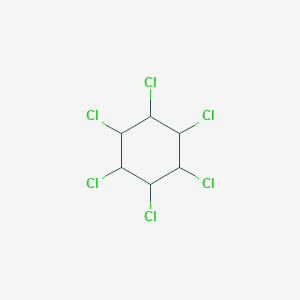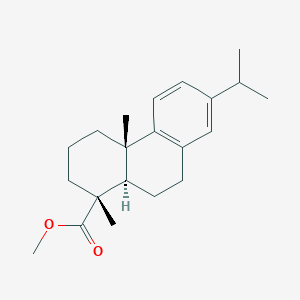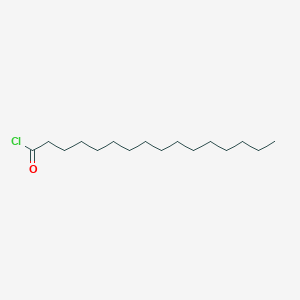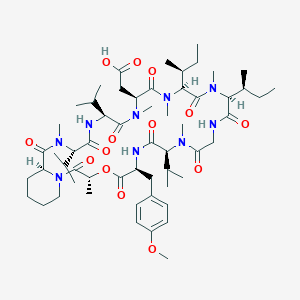
Cyclopeptolide 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopeptolide 1 is a natural product that belongs to the class of macrocyclic peptides. It was first isolated from the marine cyanobacterium Symploca sp. in 2005. Since then, it has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent. Cyclopeptolide 1 has shown promising results in various scientific studies, which has led to its synthesis and exploration of its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of Cyclopeptolide 1 is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of NF-κB, a protein involved in the regulation of the immune response.
Effets Biochimiques Et Physiologiques
Cyclopeptolide 1 has been found to exhibit several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. Additionally, it has been found to exhibit potent anti-microbial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopeptolide 1 has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, its structural complexity makes it an interesting target for chemical synthesis. However, its limited availability and high cost can be a limitation for some experiments. Additionally, its potential toxicity and lack of specificity can also be a limitation.
Orientations Futures
There are several future directions for research on Cyclopeptolide 1. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, its anti-microbial activity could be further explored as a potential alternative to traditional antibiotics. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and potent derivatives. Finally, the synthesis of Cyclopeptolide 1 and its derivatives could be optimized to improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of Cyclopeptolide 1 is a complex and challenging process due to its structural complexity. However, several research groups have successfully synthesized Cyclopeptolide 1 using different methods. The most common method is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. Other methods include solution-phase synthesis and semisynthesis.
Applications De Recherche Scientifique
Cyclopeptolide 1 has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have shown that Cyclopeptolide 1 has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Cyclopeptolide 1 has also exhibited potent anti-microbial activity against several bacterial strains, making it a potential alternative to traditional antibiotics.
Propriétés
Numéro CAS |
154429-12-6 |
|---|---|
Nom du produit |
Cyclopeptolide 1 |
Formule moléculaire |
C57H91N9O14 |
Poids moléculaire |
1126.4 g/mol |
Nom IUPAC |
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
WRIUTPDMSISMSW-OJCSTHIPSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Synonymes |
cyclopeptolide 1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



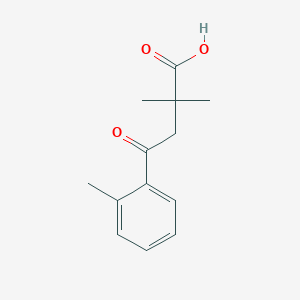
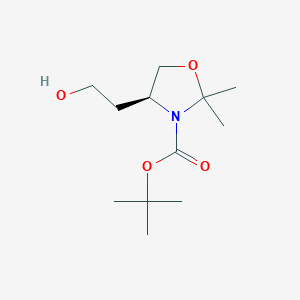
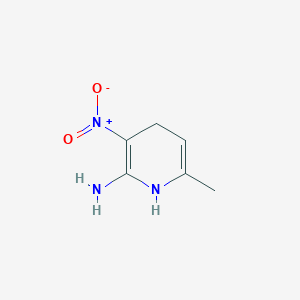
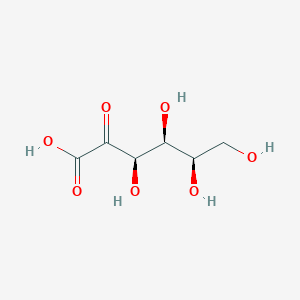
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
